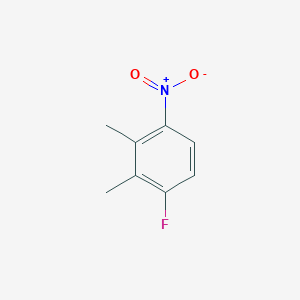

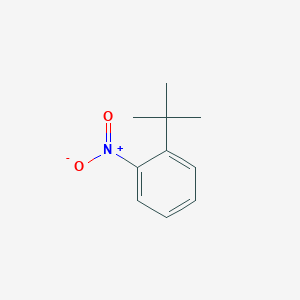

![molecular formula C10H11N7 B159321 N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine CAS No. 1669-86-9](/img/structure/B159321.png)

N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine

Overview

Description

Synthesis Analysis

Imidazole compounds can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A variety of synthetic routes have been reported in the literature .Chemical Reactions Analysis

Imidazole compounds are key components to functional molecules that are used in a variety of everyday applications . They show a broad range of chemical and biological properties .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Specific physical and chemical properties for “N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine” are not available.Scientific Research Applications

Neurotransmission

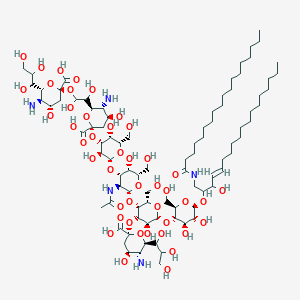

Histamine, which is structurally similar to Purinyl-6-histamine, is a highly pleiotropic biogenic amine involved in key physiological processes including neurotransmission . It’s possible that Purinyl-6-histamine could have similar effects, but more research is needed to confirm this.

Immune Response

Histamine is also involved in the immune response . Given the structural similarity between Histamine and Purinyl-6-histamine, it’s plausible that Purinyl-6-histamine could also play a role in immune response.

Nutrition

Histamine plays a role in nutrition . It’s possible that Purinyl-6-histamine could also be involved in nutritional processes, but further research is needed to explore this potential application.

Cell Growth and Differentiation

Histamine is involved in cell growth and differentiation . Given the structural similarity between Histamine and Purinyl-6-histamine, it’s plausible that Purinyl-6-histamine could also play a role in these processes.

Chromatography

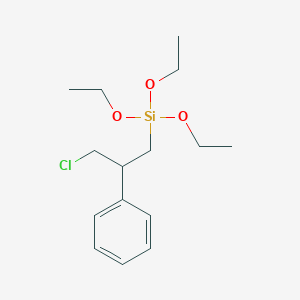

Purinyl-6-histamine can be analyzed by reverse phase (RP) HPLC method with simple conditions . This suggests that it could be used in chromatography applications, particularly in the separation of complex mixtures.

Binding to Ribonucleic Acids

There is some evidence to suggest that Purinyl-6-histamine may bind to ribonucleic acids . This could have potential applications in the field of molecular biology, particularly in the study of RNA-protein interactions.

Mechanism of Action

Target of Action

Purinyl-6-histamine, also known as N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine or NSC113989, primarily targets the histamine receptors . These receptors belong to the G protein-coupled receptor (GPCR) superfamily and play crucial roles in the regulation of histamine and other neurotransmitters in the central nervous system . They are potential targets for the treatment of neurological and psychiatric disorders .

Mode of Action

The compound interacts with its targets, the histamine receptors, to modulate their activity. As an auto-receptor, H3R modulates the histamine release by negative feedback . As a hetero-receptor, H3R regulates the release of various neurotransmitters such as dopamine, γ-aminobutyric acid (GABA), and acetylcholine .

Biochemical Pathways

Histamine metabolism forms a complex network that connects many metabolic processes essential for homeostasis, including nitrogen and energy metabolism . These metabolic reactions share elements with other biochemical pathways and can therefore participate in processes such as SAM-dependent methylation of amino acids and amines, and posttranslational protein covalent modification .

Pharmacokinetics

It can be analyzed by a reverse phase (rp) hplc method with simple conditions . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid .

Result of Action

It is known that histamine release is mostly responsible for allergic reactions against various allergens . Histamine binding to the extracellular domain of H1 receptor induces conformational changes of the transmembrane section resulting in alterations in the C terminal area .

Action Environment

The action, efficacy, and stability of Purinyl-6-histamine can be influenced by various environmental factors. For instance, the compound can be separated on a Newcrom R1 HPLC column , suggesting that its stability and action might be affected by the presence of certain solvents or conditions in the environment .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(1H-imidazol-5-yl)ethyl]-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N7/c1(7-3-11-4-13-7)2-12-9-8-10(15-5-14-8)17-6-16-9/h3-6H,1-2H2,(H,11,13)(H2,12,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTQBOWAIHEECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCNC2=NC=NC3=C2NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168203 | |

| Record name | Purinyl-6-histamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine | |

CAS RN |

1669-86-9 | |

| Record name | N-[2-(1H-Imidazol-5-yl)ethyl]-9H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1669-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Purinyl-6-histamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001669869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC113989 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purinyl-6-histamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(1H-imidazol-4-yl)ethyl]-1H-adenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

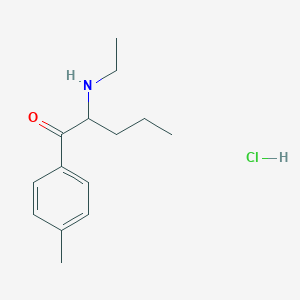

Q1: How does the structure of Purinyl-6-histamine relate to its biological activity?

A1: While specific structure-activity relationship (SAR) studies are limited based on the provided research, the chemical structure of Purinyl-6-histamine, containing both a purine ring and a histamine moiety, suggests potential interactions with various biological targets. The purine ring system is commonly found in nucleosides and nucleotides, hinting at possible interactions with enzymes involved in nucleotide metabolism or nucleic acid binding. The histamine moiety raises the possibility of interactions with histamine receptors, although this has not been directly addressed in the provided research. Further investigations are needed to elucidate the specific structural features responsible for its observed biological activities, such as choline kinase inhibition and RNA binding.

Q2: Has Purinyl-6-histamine demonstrated any antiviral activity?

A3: Interestingly, a related compound, Compound 48/80, structurally similar to Purinyl-6-histamine but consisting of a polymer of N-methyl-p-methoxyphenethylamine units linked by methylene bridges, has shown an inhibitory effect on giant cell formation caused by herpesvirus hominis infection. [] While this doesn't directly demonstrate antiviral activity for Purinyl-6-histamine itself, it raises intriguing questions about whether this compound, or its derivatives, might possess antiviral properties. Further research is needed to explore this possibility and elucidate the underlying mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid](/img/structure/B159255.png)

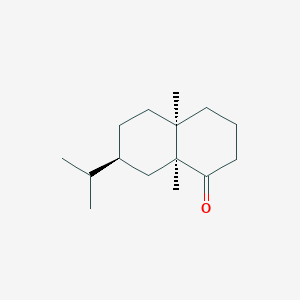

![Dispiro[5.1.5.3]hexadecan-7-one](/img/structure/B159273.png)